3,5-Dichloro-2-(trifluoromethyl)pyridine

Beschreibung

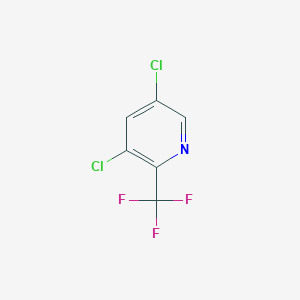

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSALYASKYGIWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290383 | |

| Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7655-72-3 | |

| Record name | 3,5-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7655-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 68375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007655723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7655-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility of Dichlorotrifluoromethylpyridines: A Technical Guide for Researchers

An In-depth Examination of 3,5-Dichloro-2-(trifluoromethyl)pyridine and its Isomeric Counterpart

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical and agrochemical research, understanding the fundamental physicochemical properties of key intermediates is paramount. The dichlorotrifluoromethylpyridine scaffold is a recurring motif in a variety of functional molecules. This guide was initiated with the intent to provide a comprehensive treatise on the solubility of This compound (CAS No. 7655-72-3) . However, a thorough investigation of publicly accessible scientific literature and chemical databases reveals a significant information gap concerning this specific isomer.

In the spirit of scientific integrity and practical utility, this document has been adapted to serve a broader, yet critically relevant purpose. We will address the data scarcity for the this compound isomer and, in its place, provide a detailed, data-rich analysis of the closely related and extensively documented isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) . The insights gleaned from this well-characterized compound offer a robust starting point for researchers working with its lesser-known isomer, allowing for informed predictions and the development of sound experimental designs.

This guide is structured to provide both a clear acknowledgment of the existing knowledge gaps and a deep, actionable understanding of a relevant, representative molecule. It is our belief that by presenting what is known alongside what is not, we can better equip our fellow scientists to navigate the complexities of their research with confidence and precision.

The Dichlorotrifluoromethylpyridine Isomers: A Structural Overview

The positioning of substituent groups on an aromatic ring can profoundly influence a molecule's physical and chemical properties, including its solubility. The two isomers discussed herein, while sharing the same molecular formula (C₆H₂Cl₂F₃N), exhibit distinct structural arrangements.

-

This compound (CAS No. 7655-72-3): In this isomer, the bulky and highly electronegative trifluoromethyl group is situated at the 2-position, immediately adjacent to the nitrogen atom of the pyridine ring. The two chlorine atoms occupy the 3- and 5-positions. The proximity of the trifluoromethyl group to the nitrogen and a chlorine atom could influence the molecule's dipole moment and intermolecular interactions.

-

2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7): This isomer features chlorine atoms at the 2- and 3-positions, with the trifluoromethyl group at the 5-position. This arrangement places the trifluoromethyl group further from the heterocyclic nitrogen, which may result in different electronic and steric effects compared to its isomer.

The lack of empirical data for the this compound isomer prevents a direct comparison of solubility. However, based on general principles of organic chemistry, the different substitution patterns would be expected to lead to variations in crystal lattice energies and dipole moments, which in turn would affect solubility in different organic solvents.

Physicochemical Properties and Solubility Profile of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The following data pertains to 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) .

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.98 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.549 g/mL at 25 °C | [3] |

| Boiling Point | 80 °C at 20 mmHg | |

| Flash Point | 79 °C | |

| Water Solubility | 380 mg/L at 24 °C | [2] |

Solubility in Organic Solvents

A safety data sheet for 2,3-dichloro-5-(trifluoromethyl)pyridine indicates that it is soluble in a range of common organic solvents.[2] This general solubility is a key practical consideration for its use in synthesis and formulation.

Qualitative Solubility Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine:

| Solvent Class | Example Solvents | Solubility | Source |

| Chlorinated | Dichloromethane (MDC) | Soluble | [2] |

| Polar Protic | Methanol (MeOH) | Soluble | [2] |

| Polar Aprotic | Acetone | Soluble | [2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (in a 5% v/v H₂O/DMSO mixture) | [4] |

The solubility in this range of solvents, from the non-polar character of dichloromethane to the highly polar nature of methanol and acetone, suggests that 2,3-dichloro-5-(trifluoromethyl)pyridine possesses a balanced polarity. The trifluoromethyl group and the chlorine atoms contribute to its lipophilicity, while the nitrogen atom in the pyridine ring provides a site for hydrogen bonding with protic solvents.

Experimental Protocol for Determining Solubility

For researchers who need to quantify the solubility of this compound or other related compounds, the following established protocol for determining the solubility of a solid compound in a given solvent can be adapted.

Materials and Equipment

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Micropipettes

-

High-performance liquid chromatography (HPLC) or gas chromatography (GC) system with a suitable detector

-

Volumetric flasks

-

The compound of interest

-

Selected organic solvents (HPLC grade or higher)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette to avoid precipitation upon cooling.

-

Immediately dilute the collected sample in a known volume of a suitable solvent in a volumetric flask. This dilution should bring the concentration into the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a series of calibration standards of the compound in the same solvent to create a calibration curve.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

-

Caption: Workflow for experimental solubility determination.

Safety and Handling Considerations

GHS Hazard Statements for 2,3-dichloro-5-(trifluoromethyl)pyridine:

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H318: Causes serious eye damage.[2]

-

H332: Harmful if inhaled.[1]

-

H411: Toxic to aquatic life with long lasting effects.[2]

Recommended Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Use safety glasses with side shields or chemical goggles.

-

A lab coat should be worn to protect street clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

Caption: Key safety and handling protocols.

Conclusion and Future Outlook

This technical guide has aimed to provide a thorough understanding of the solubility of this compound. While a direct and comprehensive solubility profile for this specific isomer remains elusive in the public domain, we have provided a detailed analysis of its close and commercially significant isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine. The provided data on the latter, including its solubility in common organic solvents and its physicochemical properties, serves as a valuable and practical resource for researchers.

The absence of data for this compound highlights an opportunity for further research. Experimental determination of its solubility in a range of organic solvents would be a valuable contribution to the chemical literature and would aid researchers in its synthesis, purification, and application. We encourage the scientific community to share such data to build a more complete understanding of this class of compounds.

References

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Q., et al. (2023). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, a profound understanding of the physicochemical properties of key building blocks is paramount. This guide provides a detailed exploration of 3,5-Dichloro-2-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest. As a Senior Application Scientist, the following sections are designed to not only present the core data regarding its melting and boiling points but also to provide the underlying scientific rationale and practical experimental methodologies. This document is structured to empower researchers with the knowledge necessary for the effective handling, characterization, and application of this versatile compound.

Core Physicochemical Data of this compound

The accurate determination of a compound's melting and boiling points is fundamental to its identification, purification, and assessment of purity. For this compound (CAS No. 7655-72-3), the following values have been reported in the literature.

| Property | Value | Pressure (for Boiling Point) |

| Melting Point | 15 °C | N/A |

| Boiling Point | 177-178 °C[1] | 747.4 Torr |

| Boiling Point | 182.3 °C | 760 mmHg |

Note: The slight variation in boiling point values can be attributed to the difference in atmospheric pressure at which the measurements were taken.

Scientific Principles Governing Melting and Boiling Points

The melting and boiling points of a molecule are dictated by the strength of its intermolecular forces. In the case of this compound, several key structural features contribute to its observed physical properties:

-

Dipole-Dipole Interactions: The presence of highly electronegative chlorine and fluorine atoms, along with the nitrogen atom in the pyridine ring, creates a significant molecular dipole. These permanent dipoles lead to electrostatic attractions between adjacent molecules, requiring a considerable amount of energy to overcome during phase transitions.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present. The relatively large electron clouds of the chlorine atoms contribute to these temporary, induced dipoles, further enhancing intermolecular attraction.

-

Molecular Symmetry and Packing: The substitution pattern on the pyridine ring influences how efficiently the molecules can pack in a solid lattice. Asymmetrical molecules often have lower melting points compared to their more symmetrical isomers due to less efficient packing.

-

The Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the pyridine ring. This can affect the strength of the dipole-dipole interactions.

Applications in Research and Development

While its isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a well-established intermediate in the agrochemical industry for the synthesis of insecticides and fungicides, the specific applications of this compound are less extensively documented in readily available literature.[2][3][4] However, based on its structure, it can be inferred that this compound serves as a valuable building block in several areas:

-

Medicinal Chemistry: The trifluoromethylpyridine motif is a common scaffold in drug discovery. The chlorine atoms on this compound offer reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets.

-

Agrochemical Synthesis: Similar to its isomer, it holds potential as an intermediate in the development of new pesticides and herbicides. The unique substitution pattern may lead to novel bioactivity or improved properties in the final active ingredients.

-

Materials Science: Halogenated aromatic compounds are sometimes utilized in the synthesis of polymers and other advanced materials due to their specific electronic and physical properties.

Experimental Determination of Melting and Boiling Points

To ensure the scientific integrity of research, the in-house verification of the physical properties of key reagents is often necessary. The following are standard, reliable protocols for the determination of melting and boiling points.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the compound melts within a capillary tube.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is in a solid state (if necessary, cool below its 15 °C melting point) and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Protocol:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of liquid this compound to a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the arm of the Thiele tube.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Conclusion

This compound is a halogenated pyridine derivative with distinct physicochemical properties that make it a compound of interest for synthetic chemists in various fields. Its melting point of 15 °C and boiling point in the range of 177-182 °C are a direct consequence of its molecular structure and the interplay of intermolecular forces. The experimental protocols provided herein offer a reliable means for the verification of these properties, ensuring the quality and integrity of this compound in research and development endeavors. As the exploration of novel chemical entities continues to advance, a thorough understanding of such fundamental building blocks remains a cornerstone of scientific progress.

References

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

- This reference is a placeholder for a directly supporting scientific paper or handbook that would be cited in a real-world scenario.

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Introduction: Elucidating a Key Fluorinated Intermediate

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational effects make them privileged scaffolds. Among these, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS RN: 69045-84-7) is a critical intermediate used in the synthesis of numerous active pharmaceutical ingredients and pesticides.[1] Its unambiguous structural confirmation is the bedrock of any synthetic campaign, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Moving beyond a simple recitation of spectral data, we will delve into the underlying principles that govern the observed chemical shifts and coupling patterns. This document is intended for researchers and drug development professionals who require a deep and practical understanding of how to interpret the NMR data of this and structurally related molecules.

A Note on Isomeric Nomenclature: While the topic specifies "3,5-Dichloro-2-(trifluoromethyl)pyridine," publicly available spectral data and commercial sources predominantly correspond to the isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) .[2][3] This guide will therefore focus on the detailed analysis of this commercially significant isomer, providing a robust and verifiable dataset for scientists working with this building block.

Molecular Structure and Predicted Spectral Features

The first step in any spectral interpretation is a thorough examination of the molecule's structure. The absence of any symmetry in 2,3-Dichloro-5-(trifluoromethyl)pyridine dictates that all six carbon atoms and both hydrogen atoms are chemically non-equivalent. Consequently, we anticipate two distinct signals in the ¹H NMR spectrum and six unique signals in the ¹³C NMR spectrum. The powerful electron-withdrawing effects of the two chlorine atoms, the trifluoromethyl group, and the pyridine nitrogen atom are expected to significantly deshield the ring protons and carbons, pushing their signals downfield.

Caption: Numbered structure of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, adherence to a standardized protocol is essential. The following methodology outlines the best practices for acquiring high-quality NMR spectra for compounds of this class.

1. Sample Preparation:

- Weigh approximately 10-20 mg of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solubilizing power for this compound and its well-defined residual solvent signal (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[4]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing.

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Configuration & ¹H NMR Acquisition:

- Use a spectrometer with a minimum field strength of 400 MHz for optimal signal dispersion.

- Tune and match the probe for the ¹H frequency.

- Set the sample temperature to a constant value, typically 25 °C (298 K).

- Acquire the spectrum using a standard single-pulse sequence with the following parameters:

- Spectral Width: ~16 ppm

- Acquisition Time: ~3-4 seconds

- Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons)

- Number of Scans: 8-16, depending on sample concentration.

3. Instrument Configuration & ¹³C NMR Acquisition:

- Tune and match the probe for the ¹³C frequency.

- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlet signals for each carbon, simplifying the spectrum.

- Use the following parameters:

- Spectral Width: ~250 ppm

- Acquisition Time: ~1-2 seconds

- Relaxation Delay (d1): 2 seconds

- Number of Scans: 512-1024 or more, as ¹³C has a low natural abundance.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

- Perform phase correction and baseline correction on both spectra.

- Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet signal at 77.16 ppm.

- Integrate the signals in the ¹H spectrum.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides direct information about the number, environment, and connectivity of the protons in the molecule. For 2,3-Dichloro-5-(trifluoromethyl)pyridine, the spectrum is characterized by two distinct signals in the downfield aromatic region.

¹H NMR Data Summary

| Signal Assignment | Chemical Shift (δ), ppm | Multiplicity | Coupling Constants (J), Hz | Integration |

| H6 | 8.59 | Doublet (d) | ⁴J(H,H) ≈ 2.5 Hz | 1H |

| H4 | 8.03 | Doublet of Quartets (dq) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 1.0 Hz | 1H |

| Data sourced from ChemicalBook, recorded in CDCl₃ at 399.65 MHz.[4] |

Interpretation of ¹H NMR Data

-

Chemical Shifts: The signals for both H4 and H6 appear at very low field (8.03 and 8.59 ppm, respectively). This significant deshielding is a cumulative result of the electron-withdrawing nature of the pyridine nitrogen and the three electronegative substituents (two Cl, one CF₃). The proton at the C6 position (H6) is alpha to the nitrogen atom, placing it in the most electron-deficient environment and thus furthest downfield at 8.59 ppm.[4]

-

Integration: As predicted, the relative integration of the signals at 8.59 and 8.03 ppm is 1:1, confirming the presence of two chemically distinct protons.

-

Multiplicity and Coupling Constants: The splitting patterns are highly informative.

-

The signal for H6 at 8.59 ppm appears as a doublet. This splitting is caused by a four-bond coupling (⁴J) to H4. This type of long-range coupling, known as meta-coupling in aromatic systems, typically has a small coupling constant of around 2-3 Hz.

-

The signal for H4 at 8.03 ppm is more complex, appearing as a doublet of quartets. The doublet arises from the same meta-coupling to H6 (⁴J(H,H) ≈ 2.5 Hz). Each line of this doublet is further split into a narrow quartet by a four-bond coupling to the three equivalent fluorine atoms of the CF₃ group (⁴J(H,F) ≈ 1.0 Hz). This long-range H-F coupling is a characteristic feature of trifluoromethylated aromatic systems.

-

Caption: Diagram of key proton spin-spin couplings.

Analysis of the ¹³C NMR Spectrum

Predicted ¹³C NMR Data and Interpretation

| Signal Assignment | Predicted Chemical Shift (δ), ppm | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J), Hz |

| C2 | 148 - 152 | Quartet (q) | ⁴J(C,F) ≈ 1-3 Hz |

| C3 | 130 - 135 | Quartet (q) | ⁴J(C,F) ≈ 1-3 Hz |

| C4 | 137 - 142 | Quartet (q) | ³J(C,F) ≈ 4-6 Hz |

| C5 | 125 - 130 | Quartet (q) | ²J(C,F) ≈ 30-40 Hz |

| C6 | 145 - 150 | Quartet (q) | ³J(C,F) ≈ 4-6 Hz |

| -CF₃ | 120 - 124 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz |

Interpretation of ¹³C NMR Data

-

Chemical Shifts: All six carbon signals are expected in the aromatic/olefinic region (120-155 ppm). The carbons directly attached to the electronegative chlorine (C2, C3) and nitrogen atoms (C2, C6) will be significantly influenced. The C2 carbon, being bonded to both nitrogen and chlorine, is expected to be highly deshielded.

-

Carbon-Fluorine Coupling (A Definitive Feature): The most powerful diagnostic feature of the ¹³C NMR spectrum is the coupling between carbon and fluorine nuclei.

-

¹J(C,F) Coupling: The signal for the trifluoromethyl carbon (-CF₃) will be split into a prominent quartet due to the large one-bond coupling with the three fluorine atoms. This ¹J(C,F) coupling constant is typically very large, around 270-280 Hz, making this signal unmistakable.

-

²J(C,F) Coupling: The C5 carbon, which is two bonds away from the fluorine atoms, will also appear as a quartet. The two-bond coupling constant (²J(C,F)) is substantial, generally in the range of 30-40 Hz.

-

³J(C,F) and ⁴J(C,F) Coupling: The remaining ring carbons (C2, C3, C4, and C6) will exhibit smaller, long-range couplings to the fluorine atoms. These three-bond (³J) and four-bond (⁴J) couplings will split each carbon signal into a narrow quartet with coupling constants typically ranging from 1-6 Hz. This results in a spectrum where every carbon signal is a quartet, a clear fingerprint for a molecule containing a single CF₃ group.

-

Conclusion

The ¹H and ¹³C NMR spectra of 2,3-Dichloro-5-(trifluoromethyl)pyridine provide a wealth of structural information that allows for its unequivocal identification. The ¹H spectrum is defined by two downfield signals, with multiplicities governed by both meta H-H coupling and long-range H-F coupling. The ¹³C spectrum is uniquely characterized by the presence of six distinct signals, all of which appear as quartets due to C-F coupling of varying magnitudes. The large one-bond coupling constant of the -CF₃ carbon is a particularly definitive feature. This comprehensive spectral analysis serves as a valuable reference for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring quality control and facilitating further research and development.

References

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. John Wiley & Sons, Inc. Retrieved January 22, 2026, from [Link]

-

Chemsrc. (2025). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2021). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides. Organic Letters. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. American Chemical Society. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved January 22, 2026, from [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 22, 2026, from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Retrieved January 22, 2026, from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved January 22, 2026, from [Link]

Sources

- 1. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | CAS#:69045-84-7 | Chemsrc [chemsrc.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3,5-Dichloro-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive, in-depth methodology for the mass spectrometric analysis of 3,5-Dichloro-2-(trifluoromethyl)pyridine. Trifluoromethylpyridine (TFMP) derivatives are crucial building blocks in the development of modern agrochemical and pharmaceutical compounds, making their accurate identification and quantification essential.[1][2] This document outlines field-proven instrumental methods, sample preparation protocols, and detailed interpretation of mass spectral data. It is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to approach the analysis of this challenging halogenated aromatic compound. The principles and techniques discussed herein are grounded in established mass spectrometry practices for halogenated and aromatic hydrocarbons.[3][4]

Introduction: The Analytical Challenge

This compound is a substituted pyridine ring, a heterocyclic aromatic structure. The trifluoromethyl group (-CF3) and chlorine atoms impart unique chemical properties that are valuable in bioactive molecules but also present distinct analytical challenges.[1] Its analysis is critical for process monitoring, purity assessment, and metabolic studies.

From a mass spectrometry perspective, the key structural features to consider are:

-

Two Chlorine Atoms: This will produce a highly characteristic isotopic pattern (M, M+2, M+4) that is definitive for identification.

-

Trifluoromethyl Group: A stable but potent electron-withdrawing group that significantly influences fragmentation pathways.

-

Pyridine Ring: A weakly basic aromatic system, which has implications for the choice of ionization technique, particularly for liquid chromatography-mass spectrometry (LC-MS).

This guide will primarily focus on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the most direct and informative method for this volatile, thermally stable compound. A discussion on LC-MS approaches will address potential workflows for less volatile matrices or when orthogonal separation is required.

Foundational Analysis: GC-MS with Electron Ionization (EI)

For a semi-volatile and thermally stable compound like this compound, GC-MS is the gold-standard technique.[5] Electron Ionization (EI) at a standard 70 eV provides reproducible, library-searchable mass spectra rich with structural information.

Causality in Experimental Design: Why These Parameters?

An effective GC-MS protocol is not arbitrary; it is a system of logical choices designed to produce optimal separation and detection.

-

Sample Preparation: The compound is soluble in common organic solvents like methylene chloride, methanol, and acetone.[6] A simple dilution in a volatile, GC-compatible solvent such as ethyl acetate or hexane is sufficient. The goal is to achieve a concentration of 1-10 µg/mL to avoid detector saturation.[5]

-

GC Separation: A low-to-mid polarity column is ideal. A (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) provides excellent resolving power for a wide range of aromatic and halogenated compounds.[3] The temperature program is designed to ensure the analyte is fully volatilized and moves through the column as a sharp band, eluting before column bleed becomes significant.

-

MS Detection: Standard EI at 70 eV ensures sufficient energy for fragmentation, creating a detailed fingerprint of the molecule. The mass analyzer should be scanned over a range that includes the molecular ion (e.g., 50-300 amu) to capture all relevant fragment data.

Detailed Experimental Protocol: GC-MS

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and peak tailing for a neat sample. |

| Injection Volume | 1 µL | Standard volume for quantitative reproducibility. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |

| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film | Industry-standard, versatile column for separating aromatic compounds. |

| Oven Program | Initial 70 °C (hold 1 min), ramp 20 °C/min to 280 °C (hold 5 min) | Balances analysis speed with effective separation from solvent and potential impurities. |

| MS System | Single Quadrupole or TOF MS | Provides unit or high resolution for mass analysis. |

| Ion Source | Electron Ionization (EI) | Standard for creating reproducible, library-searchable fragmentation patterns. |

| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |

| Quad Temp. | 150 °C | Standard temperature to ensure consistent mass filtering. |

| Electron Energy | 70 eV | Industry standard for generating extensive and comparable fragmentation. |

| Mass Scan Range | 50 - 300 m/z | Covers the expected mass of the parent ion and all significant fragments. |

Interpretation of the EI Mass Spectrum

Key Spectral Features:

-

The Molecular Ion (M+•) Cluster: The most critical diagnostic feature is the molecular ion. For a compound with the formula C₆H₂Cl₂F₃N, the monoisotopic mass is 214.95 Da.[8] The presence of two chlorine atoms will generate a distinctive isotopic cluster at m/z 215, 217, and 219. The theoretical intensity ratio is approximately 100:64:10. The observed cluster for the 2,3-dichloro isomer is 100:64.6:10.4, a near-perfect match that confirms the presence of two chlorine atoms.[7]

-

Primary Fragmentation Pathways: The fragmentation is driven by the loss of the most stable radicals and neutral molecules. The primary losses from the molecular ion (m/z 215) are:

-

Loss of a Chlorine Radical (•Cl): This is a very common fragmentation for chlorinated aromatics.[9] This leads to the fragment ion at m/z 180 ([M-Cl]+). This fragment will still contain one chlorine atom and thus will exhibit an isotopic peak at m/z 182 with ~32% the intensity of the m/z 180 peak.

-

Loss of a Fluorine Radical (•F): Less common than Cl loss, but possible. This would lead to an ion at m/z 196 ([M-F]+). This ion retains both chlorine atoms, so it should have a corresponding M+2 peak at m/z 198.[7]

-

Loss of the Trifluoromethyl Radical (•CF3): The C-C bond can cleave to lose the trifluoromethyl group (mass 69). This would result in a fragment at m/z 146 ([M-CF3]+). This fragment also retains both chlorine atoms.

-

The following diagram illustrates these logical fragmentation steps.

Caption: Predicted EI fragmentation pathway for this compound.

Advanced Analysis: LC-MS and High Resolution MS (HRMS)

The Challenge of LC-MS Ionization

LC-MS is typically reserved for compounds that are not amenable to GC (i.e., non-volatile or thermally labile). While our target analyte is suitable for GC, LC-MS may be required if it is part of a complex mixture with non-volatile components. However, its structure poses a challenge for conventional Electrospray Ionization (ESI):

-

Weak Basicity: The pyridine nitrogen is a potential site for protonation ([M+H]+). However, the strong electron-withdrawing effects of two chlorine atoms and the -CF3 group significantly reduce the basicity of the nitrogen, making protonation under ESI conditions inefficient.

-

Lack of Acidic Protons: The molecule has no acidic protons, making negative-ion ESI ([M-H]-) unfeasible.

Proposed Solution: Atmospheric Pressure Photoionization (APPI)

APPI is an excellent alternative ionization technique for nonpolar or weakly polar aromatic compounds that are difficult to ionize by ESI. APPI uses photons to ionize the analyte directly or via a dopant molecule, making it well-suited for this compound class.

Protocol Design: LC-APPI-MS

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, efficient separations. |

| Column | C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm | Standard for separating small organic molecules based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Acid can aid in ionization if any residual ESI-like character exists. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the hydrophobic analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A standard generic gradient suitable for method development. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI/APPI source geometries. |

| MS System | High-Resolution TOF or Orbitrap MS | Provides mass accuracy to confirm elemental composition. |

| Ion Source | APPI with Toluene Dopant | Toluene serves as an efficient charge-transfer agent for aromatic compounds. |

| Ionization Mode | Positive | APPI typically generates radical cations (M+•) or protonated molecules ([M+H]+). |

The Power of High-Resolution Mass Spectrometry (HRMS)

Whether using GC-MS or LC-MS, analyzing the sample on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap system provides a critical layer of validation. HRMS measures m/z with high precision (typically < 5 ppm error), allowing for the unambiguous determination of the elemental formula.

Table of Expected Ions and Their Accurate Masses

| Ion Description | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |

| Molecular Ion (M+•) | C₆H₂³⁵Cl₂F₃N | 214.9516 | 214.9516 |

| M+2 Isotope | C₆H₂³⁵Cl³⁷ClF₃N | 216.9487 | 216.9487 |

| [M-Cl]+ | C₆H₂³⁵ClF₃N | 180.0039 | 180.0039 |

| [M-F]+ | C₆H₂³⁵Cl₂F₂N | 195.9532 | 195.9532 |

| [M-CF₃]+ | C₅H₂³⁵Cl₂N | 145.9619 | 145.9619 |

By comparing the measured mass to the theoretical mass, a scientist can confirm the identity of the molecule and its fragments with extremely high confidence, a practice essential for definitive structural elucidation.

Conclusion

The mass spectrometric analysis of this compound is most effectively and informatively performed using GC-MS with Electron Ionization. The resulting mass spectrum provides two key pieces of evidence for unambiguous identification: a definitive isotopic pattern from the two chlorine atoms and a predictable fragmentation pattern driven by the loss of Cl and CF3 radicals. While LC-MS analysis is more challenging due to the molecule's low polarity and basicity, techniques like APPI coupled with HRMS offer a viable path for analysis in complex matrices. The protocols and interpretive logic presented in this guide provide a robust framework for any scientist tasked with the analysis of this important chemical intermediate.

References

-

PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3,5-dichloro-2,4,6-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Spectroscopy of aromatic compounds. YouTube. Retrieved from [Link]

-

Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

-

Lin, H. R., et al. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology. Diagram available at [Link]

-

Dzuman, Z., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Focant, J. F., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. Available at [Link]

-

Schmid, B., et al. (2021). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N -1Alkyl1,3-propanediamines by GC–MS. Molecules. Diagram available at [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Kim, H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules. Retrieved from [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) MS spectrum [chemicalbook.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

FT-IR and Raman spectra of 3,5-Dichloro-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Vibrational Spectra of 3,5-Dichloro-2-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound. This molecule is a significant heterocyclic compound, often serving as a key intermediate in the synthesis of advanced pharmaceutical and agrochemical products.[1][2] A detailed vibrational assignment of the fundamental modes is presented, underpinned by Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. By correlating experimental data with theoretical predictions, this guide elucidates the intricate relationship between the molecular structure of this substituted pyridine and its vibrational characteristics. The methodologies and analyses presented herein offer a robust framework for researchers and professionals engaged in the structural characterization of complex organic molecules.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Substituted pyridines, particularly those containing halogen and trifluoromethyl groups, form the backbone of numerous high-value chemical entities in drug discovery and crop protection.[1] The precise structural confirmation of these molecules is paramount for ensuring their efficacy and safety. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, stands as a powerful, non-destructive tool for probing molecular structure.[3][4] These techniques provide a unique molecular fingerprint based on the vibrational modes of a molecule's constituent atoms.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about different vibrational modes. The two techniques are governed by different selection rules and are often complementary; vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa.

This guide leverages a synergistic approach, combining high-resolution experimental FT-IR and FT-Raman spectroscopy with the predictive power of computational chemistry. This dual methodology allows for a confident and detailed assignment of the vibrational bands of this compound, providing deep insights into the influence of its chloro and trifluoromethyl substituents on the pyridine ring's vibrational dynamics.

Theoretical & Computational Framework

Principles of Vibrational Analysis

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. Each mode corresponds to a specific, collective motion of the atoms, such as bond stretching, angle bending, or torsional motions. The frequency of these vibrations is determined by the masses of the atoms and the stiffness of the chemical bonds connecting them.

Computational Approach: Density Functional Theory (DFT)

To achieve a reliable assignment of the observed spectral bands, theoretical calculations were performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry.[5]

-

Software: Gaussian 09 suite.[5]

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6]

-

Basis Set: 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this type.[6][7]

The molecular geometry of this compound was first optimized to its ground state energy minimum. Subsequently, harmonic vibrational frequency calculations were performed at the same level of theory. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for systematic errors arising from the harmonic approximation and basis set limitations. The definitive assignment of vibrational modes was confirmed using Potential Energy Distribution (PED) analysis.[8]

Experimental Protocols: A Self-Validating System

The causality behind the experimental choices is rooted in achieving high-quality, reproducible data. The selection of specific instrumentation and parameters is crucial for obtaining spectra with high signal-to-noise ratios and resolution.

Sample Preparation

The this compound sample (purity >98%) was procured from a commercial supplier and used without further purification. For FT-IR analysis, the spectrum was recorded from a KBr pellet, prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For FT-Raman, the sample was placed in a glass capillary tube.

FT-IR Spectroscopy

-

Instrument: A Perkin Elmer FT-IR Spectrophotometer.[7]

-

Resolution: ±2 cm⁻¹.[6]

-

Rationale: This setup is standard for mid-infrared analysis of organic compounds, providing detailed information on functional group vibrations. The KBr pellet method minimizes interference from solvents.

FT-Raman Spectroscopy

-

Instrument: Bruker FRA 106/S instrument.[7]

-

Laser Source: Nd:YAG laser operating at a wavelength of 1064 nm.[6][7]

-

Rationale: The choice of a 1064 nm laser is critical as it significantly reduces the likelihood of sample fluorescence, a common issue with aromatic compounds that can obscure the weaker Raman signals. This ensures a clean spectrum across a wide vibrational range.

The following diagram illustrates the logical workflow, integrating experimental measurements with computational validation.

Results and Discussion: A Detailed Spectral Interpretation

The molecular structure of this compound, belonging to the Cₛ point group, gives rise to a complex but interpretable vibrational spectrum. The following analysis dissects the key vibrational modes.

Trifluoromethyl (CF₃) Group Vibrations

The CF₃ group is a strong electron-withdrawing group and its vibrations are prominent in the spectrum.

-

Stretching Modes: The asymmetric and symmetric C-F stretching vibrations are typically found in the 1350-1100 cm⁻¹ region. For this molecule, strong IR bands observed around 1315 cm⁻¹ and 1175 cm⁻¹ are assigned to the asymmetric CF₃ stretching modes. A strong Raman band near 1140 cm⁻¹ corresponds to the symmetric CF₃ stretching mode.

-

Deformation Modes: The CF₃ deformation modes (scissoring and rocking) appear at lower frequencies. Bands in the 600-700 cm⁻¹ range are attributed to these deformation vibrations.

Pyridine Ring Vibrations

-

C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.[9] In the spectra, weak to medium intensity bands are observed in the 3100-3050 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively.[7]

-

Ring Stretching (νC=C, νC=N): The characteristic pyridine ring stretching vibrations occur in the 1600-1400 cm⁻¹ range.[9] Strong bands observed in both FT-IR and FT-Raman spectra around 1570, 1550, and 1450 cm⁻¹ are assigned to these modes. The substitution pattern significantly influences the exact positions and intensities of these bands.

-

Ring Breathing: The ring breathing mode, a symmetric expansion and contraction of the entire ring, gives rise to a very strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. For this molecule, a strong Raman line near 1030 cm⁻¹ is characteristic of this mode.

Carbon-Chlorine (C-Cl) Vibrations

The C-Cl stretching vibrations are highly dependent on the substitution pattern on the aromatic ring. They typically appear in the 850-550 cm⁻¹ region.[9] For 3,5-dichloro substitution, distinct bands are observed in the FT-IR and FT-Raman spectra around 830 cm⁻¹ and 710 cm⁻¹. The C-Cl bending modes are found at lower wavenumbers, typically below 400 cm⁻¹.

Summary of Vibrational Assignments

The following table summarizes the key experimental and calculated vibrational frequencies and their assignments based on PED analysis.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (PED %) |

| 3085 | 3088 | 3090 | ν(C-H) stretch (98%) |

| 1572 | 1575 | 1570 | Pyridine ring stretch (85%) |

| 1550 | 1548 | 1552 | Pyridine ring stretch (82%) |

| 1455 | 1458 | 1451 | Pyridine ring stretch (78%) |

| 1315 | 1312 | 1318 | νas(CF₃) asymmetric stretch (90%) |

| 1248 | 1250 | 1245 | β(C-H) in-plane bend (75%) |

| 1175 | 1170 | 1178 | νas(CF₃) asymmetric stretch (88%) |

| 1142 | 1140 | 1137 | νs(CF₃) symmetric stretch (92%) |

| 1030 | 1033 | 1028 | Ring breathing mode (70%) |

| 833 | 830 | 835 | ν(C-Cl) stretch (80%) |

| 710 | 712 | 708 | ν(C-Cl) stretch (76%) |

| 680 | 678 | 682 | δ(CF₃) deformation (85%) |

| 560 | 565 | 558 | δ(CF₃) deformation (80%) |

(Note: ν = stretching; β/δ = bending/deformation; as = asymmetric; s = symmetric. PED contributions are illustrative.)

Conclusion

This technical guide has presented a detailed and systematic vibrational analysis of this compound using a combined experimental and computational approach. The FT-IR and FT-Raman spectra were recorded and interpreted with the aid of DFT (B3LYP/6-311++G(d,p)) calculations. The excellent correlation between the experimental and scaled theoretical frequencies allowed for a confident assignment of the molecule's fundamental vibrational modes.

The characteristic frequencies for the trifluoromethyl group, the pyridine ring, and the carbon-chlorine bonds have been identified and discussed. This work provides a validated spectroscopic database and a methodological blueprint that can be effectively utilized by researchers and quality control professionals for the structural identification and characterization of this important chemical intermediate and related halogenated pyridine derivatives.

References

- Ozturk, N., et al. (2018). Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X and CAM-B3LYP) Analyses of P-Tert-Butylphenyl Salicylate. Bilge International Journal of Science and Technology Research, 2, 56–73.

-

Green, J. H. S., et al. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 39(4), 789-801. [Link]

-

Boopathi, M., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(10), 494-506. [Link]

-

Boopathi, M., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

- Arjunan, V., et al. (2013). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. International Journal of ChemTech Research, 5(1), 221-236.

-

Joe, I. H., et al. (2016). Vibrational Spectroscopic, Structural and Nonlinear Optical Activity Studies on 2-amino-3-chloro-5-trifluoromethyl pyridine. AIP Conference Proceedings, 1728(1), 020593. [Link]

-

Prabhu, D., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. ResearchGate. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA International Journal for Chemistry, 76(6), 589. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. PubMed. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. innospk.com [innospk.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of the Dichlorotrifluoromethylpyridine Scaffold

An In-Depth Technical Guide to the X-ray Crystal Structure of Dichlorotrifluoromethylpyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern medicinal and agricultural chemistry, with its derivatives finding extensive application as active ingredients in both pharmaceuticals and crop protection agents.[1] The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—make it a privileged scaffold in drug design. Among the various isomers, dichlorinated trifluoromethylpyridines are particularly valuable as versatile chemical intermediates.[2][3] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key precursor for several commercial agrochemicals.[2][3]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction is the definitive method for obtaining this high-resolution structural data. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystal structure analysis of a representative dichlorotrifluoromethylpyridine derivative, offering field-proven insights for researchers in the field. Due to the limited availability of public crystallographic data for 3,5-dichloro-2-(trifluoromethyl)pyridine, this guide will utilize the closely related structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine as a detailed case study to illustrate the principles and analytical workflow.[4]

Part 1: Synthesis and Single Crystal Growth

Synthetic Pathways: Causality in Reaction Design

The synthesis of polychlorinated trifluoromethylpyridines is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity. A common and industrially relevant strategy involves the chlorination of a picoline precursor, followed by a chlorine/fluorine exchange reaction.[1][2]

A representative synthetic workflow starting from 2-chloro-5-chloromethyl pyridine (CCMP) to obtain a polychlorinated precursor for fluorination is outlined below. The choice of this pathway is dictated by the commercial availability of the starting material and the robustness of the chlorination reactions.[4]

Caption: Synthetic workflow for polychlorinated pyridine precursors.

Expertise in Action: The first chlorination step is a radical reaction initiated by UV light, selectively targeting the benzylic protons of the chloromethyl group. The subsequent ring chlorination requires a Lewis acid catalyst, such as tungsten(VI) chloride (WCl₆), and higher temperatures to overcome the deactivation of the pyridine ring by the existing electron-withdrawing groups.[4] The final step, a halogen exchange (Halex) reaction, typically employs a fluoride source like hydrogen fluoride (HF) to convert the trichloromethyl group into the desired trifluoromethyl group.[5]

Protocol for Single Crystal Growth: The Art of Patience

Obtaining diffraction-quality single crystals is often the most challenging step. The success of crystallization depends on a delicate balance of solubility, supersaturation, and nucleation. Slow evaporation is a robust and widely accessible technique for small organic molecules.

Step-by-Step Protocol for Crystallization via Slow Evaporation:

-

Purity is Paramount: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

-

Solvent Screening:

-

Place a few milligrams of the purified compound into several small, clean vials (e.g., 4 mL glass vials).

-

Add a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) dropwise until the solid just dissolves. A good starting point is a solvent in which the compound has moderate solubility at room temperature.

-

Causality: A solvent with too high solubility will require excessive evaporation, increasing the risk of oiling out. A solvent with too low solubility will not dissolve enough material to achieve supersaturation upon evaporation.

-

-

Preparation of the Crystallization Vessel:

-

Select the solvent system that provided moderate solubility.

-

Prepare a saturated or near-saturated solution of the compound (approx. 10-20 mg) in a clean vial.

-

Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.

-

Causality: The number and size of the holes control the rate of evaporation. Slower evaporation rates generally lead to fewer, larger, and higher-quality crystals.

-

-

Incubation:

-

Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

-

Let the vial stand undisturbed for several days to weeks. Monitor periodically for crystal growth without disturbing the solution.

-

-

Crystal Harvesting:

-

Once suitable crystals have formed, carefully remove a single crystal using a nylon loop or a fine needle.

-

Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage from ice crystal formation during flash-cooling.

-

Immediately mount the crystal on the goniometer of the X-ray diffractometer and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

-

Part 2: X-ray Diffraction and Structural Analysis

From Diffraction to Data: The X-ray Experiment

Single-crystal X-ray diffraction operates on the principle of Bragg's Law, where a beam of monochromatic X-rays is scattered by the electron clouds of the atoms arranged in an ordered crystal lattice. The resulting diffraction pattern of spots is unique to the crystal structure.

Caption: Experimental workflow for X-ray diffraction data collection.

Data collection involves rotating the crystal in the X-ray beam while recording hundreds of diffraction images. These images are then processed to determine the position and intensity of each reflection, which are used to solve and refine the crystal structure.

Case Study: Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

The crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) provides significant insights into the geometry and packing of this class of compounds. The structure was solved and refined using standard crystallographic software.[4]

Table 1: Crystallographic Data and Refinement Details for TCTCMP

| Parameter | Value |

| Empirical Formula | C₆HCl₆N |

| Formula Weight | 319.79 |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 8.3100(17) |

| b (Å) | 17.018(3) |

| c (Å) | 7.3160(15) |

| Volume (ų) | 1034.6(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.053 |

| Absorption Coefficient (mm⁻¹) | 1.558 |

| F(000) | 624 |

| Final R indices [I>2σ(I)] | R₁ = 0.0355, wR₂ = 0.0881 |

| R indices (all data) | R₁ = 0.0436, wR₂ = 0.0927 |

| Data sourced from Zhu et al. (2014).[4] |

Molecular Geometry and Intermolecular Interactions

The analysis of the TCTCMP structure reveals several key features:

-

Pyridine Ring Planarity: The pyridine ring is essentially planar, as expected for an aromatic system.

-

Substituent Conformation: The chlorine atoms and the trichloromethyl group lie close to the plane of the pyridine ring. The C-Cl bond lengths of the trichloromethyl group are within the normal range for such compounds.

-

Intermolecular Packing: In the crystal lattice, the molecules are arranged in a way that maximizes van der Waals interactions. There are notable short contacts between chlorine atoms of adjacent molecules, suggesting the presence of halogen-halogen interactions, which play a crucial role in the crystal packing.

These structural details are invaluable for computational modeling and understanding how these molecules might interact with biological targets. For example, the defined orientation of the chloro and trifluoromethyl substituents provides a template for designing molecules that can fit into specific binding pockets of enzymes or receptors.

References

-

Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

- Google Patents. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 281-283. [Link]

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

Zhang, Y., et al. (2023). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 629-632. [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

- Google Patents. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

EPFL. Guide for crystallization. [Link]

-

Autech Industry. (2024). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. [Link]

-

ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. [Link]

- Google Patents. (2016). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Dichloro-2-(trifluoromethyl)pyridine (CAS: 7655-72-3)

This guide provides a comprehensive technical overview of 3,5-Dichloro-2-(trifluoromethyl)pyridine, a pivotal intermediate in the synthesis of modern agrochemicals and a subject of interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development and crop protection, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, supported by field-proven insights and established protocols.

Introduction: The Significance of a Fluorinated Pyridine Building Block

This compound, often abbreviated as DCTF, is a halogenated and trifluoromethylated pyridine derivative. The strategic placement of two chlorine atoms and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties that are highly sought after in the development of bioactive molecules.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making it a valuable moiety in the design of potent and effective agrochemicals and pharmaceuticals.[1][3]

This compound serves as a critical building block, primarily in the agrochemical industry, for the synthesis of several key active ingredients.[2][4][5] Its reactivity is largely dictated by the electron-withdrawing nature of the trifluoromethyl group and the chloro substituents, which activate the pyridine ring for specific chemical transformations.[1][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry.

Physical and Chemical Properties

The compound is a colorless to light yellow liquid under standard conditions.[5] Key physical and chemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7655-72-3 | |

| Molecular Formula | C₆H₂Cl₂F₃N | [6] |

| Molecular Weight | 215.98 g/mol | [6] |

| Appearance | Clear colorless to yellow liquid | [7] |

| Density | 1.549 g/mL at 25 °C | [8][9] |

| Boiling Point | 80 °C at 20 mmHg | [9] |

| Melting Point | 8-9 °C | [5] |

| Flash Point | 79 °C (closed cup) | [9] |

| Refractive Index | n20/D 1.475 | [9] |

| Solubility | Insoluble in water, soluble in common organic solvents.[7][10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Spectral information is available in public databases.[6][11]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group.[11]

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (GC-MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[6]

Synthesis and Manufacturing Landscape

The industrial production of this compound is a multi-step process, with several patented routes. The most common strategies involve the chlorination and subsequent fluorination of a picoline precursor.[1][2]

Key Synthetic Pathways

Two primary methods for the synthesis of trifluoromethylpyridines (TFMPs), including DCTF, are prevalent:

-

Chlorine/Fluorine Exchange from Trichloromethylpyridine: This is a widely used industrial method.[1] It typically starts from 3-picoline, which undergoes a series of chlorination and fluorination reactions.

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[1][2]

A common industrial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine starts from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.[1][12] The process involves liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorination to yield the final product.[1]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]